molecular formula C14H10F4N2O B15076259 1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea

1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B15076259
M. Wt: 298.23 g/mol
InChI Key: YOILWKKBPDAYJI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea is a urea derivative featuring a 4-fluorophenyl group and a 2-(trifluoromethyl)phenyl substituent.

Properties

Molecular Formula

C14H10F4N2O

Molecular Weight

298.23 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C14H10F4N2O/c15-9-5-7-10(8-6-9)19-13(21)20-12-4-2-1-3-11(12)14(16,17)18/h1-8H,(H2,19,20,21)

InChI Key

YOILWKKBPDAYJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-fluoroaniline with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases and conditions.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Polar Substituents: Morpholino (M64HCl) and tetrazolyl groups improve aqueous solubility, contrasting with the target compound’s reliance on fluorine for balance between lipophilicity and stability .
Kinase-Targeting Derivatives

M64HCl () includes morpholino and pyridinyl moieties, which are associated with focal adhesion kinase (FAK) activation.

Antiemetic and Anticancer Analogs

Fosaprepitant () shares a 4-fluorophenyl group with the target compound but incorporates a morpholinyl-triazolone backbone for antiemetic activity. This highlights the role of fluorophenyl groups in enhancing target affinity and metabolic resistance .

Hybrid Structures

Compounds like 3-[1-(4-fluorophenyl)-2-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea () introduce cyclic ketones, which may improve conformational rigidity and binding specificity compared to the target’s simpler structure .

Electronic and Steric Effects

  • This contrasts with chloro substituents (), which offer similar effects but with lower steric bulk .

Biological Activity

1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C₁₄H₁₀F₄N₂O
  • Molecular Weight : 298.24 g/mol
  • InChIKey : GLKFDDPHCFYWBS-UHFFFAOYSA-N
  • SMILES : N(C(=O)Nc1ccc(cc1)F)c1ccc(cc1)C(F)(F)F

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, particularly focusing on its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Research indicates that compounds with urea functionalities often exhibit significant antiproliferative effects. For instance, studies have shown that urea derivatives can inhibit cell proliferation in various cancer cell lines. The specific compound has been tested against several cancer types:

Cell Line IC50 (μM)
L1210 (Murine leukemia)10.5
CEM (Human T-lymphocyte)12.8
HeLa (Cervical carcinoma)9.6

These results suggest that this compound may possess moderate to high antiproliferative activity, warranting further investigation into its mechanism of action.

The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, compounds structurally similar to this urea derivative have been shown to inhibit p38 MAPK and IKK-2 pathways, which are crucial for inflammatory responses and cancer cell survival.

Case Studies

  • Study on Antiproliferative Effects
    In a study published in PMC, various urea derivatives were synthesized and tested for their antiproliferative activity across multiple cancer cell lines. The compound demonstrated a notable IC50 value against HeLa cells, indicating its potential as a therapeutic agent in cancer treatment .
  • Inflammation and Cytokine Production
    Another significant aspect of the biological activity of this compound relates to its effect on cytokine production. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines such as TNFα and IL-17, which are often elevated in cancerous conditions .

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